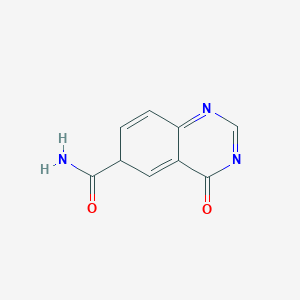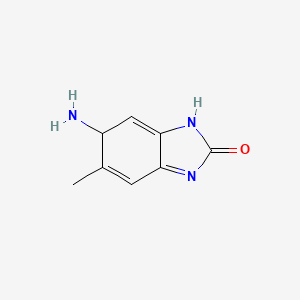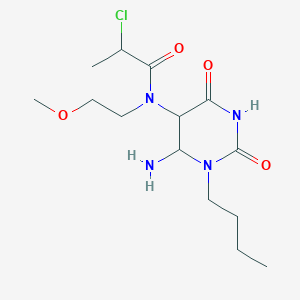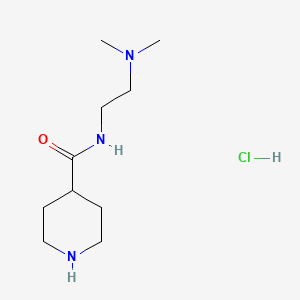
1-Benzyl-1,2,3,4-tetrahydroisoquinoline; sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of isoquinoline alkaloids. It is known for its neurotoxic properties and has been studied extensively for its role in inducing parkinsonism-like symptoms in animal models . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline can be synthesized using several methods. One common method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized to form the isoquinoline ring system . Another method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an aminonitrile, followed by reduction .
Industrial Production Methods: Industrial production of 1-benzyl-1,2,3,4-tetrahydroisoquinoline typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反应分析
Types of Reactions: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydroisoquinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products: The major products formed from these reactions include various substituted isoquinolines and dihydroisoquinolines, depending on the specific reaction conditions and reagents used .
科学研究应用
1-Benzyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying the neurotoxic effects of isoquinoline derivatives.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The neurotoxic effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline are primarily due to its ability to potentiate monoamine oxidase-dependent dopamine oxidation. This leads to the impairment of dopamine release and storage, resulting in the generation of free radicals and subsequent neuronal cell death . The compound targets dopaminergic neurons in the brain, particularly in the substantia nigra and striatum .
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with similar neurotoxic properties.
1-Benzylisoindoline: A structurally related compound with different biological activities.
Uniqueness: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline is unique due to its strong neurotoxic effects and its ability to induce parkinsonism-like symptoms in animal models. This makes it a valuable tool for studying the mechanisms underlying neurodegenerative diseases .
属性
分子式 |
C16H19NO4S |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
1-benzyl-1,2,3,4-tetrahydroisoquinoline;sulfuric acid |
InChI |
InChI=1S/C16H17N.H2O4S/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16;1-5(2,3)4/h1-9,16-17H,10-12H2;(H2,1,2,3,4) |
InChI 键 |
LUFRTTSGDKBEGY-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


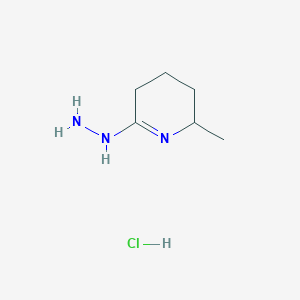

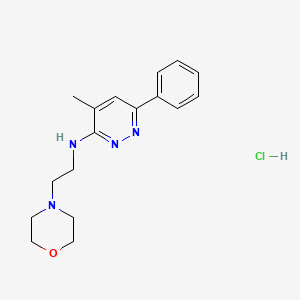
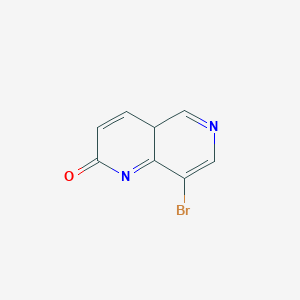
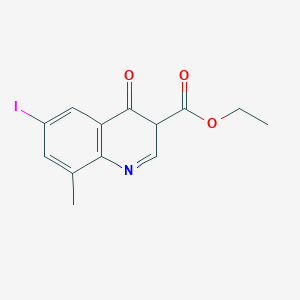
![1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B12357586.png)

![Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate](/img/structure/B12357596.png)
![1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12357604.png)
